Methyl[2-(naphthalen-1-yl)ethyl]amine

Lipophilicity Positional isomerism Membrane permeability

Methyl[2-(naphthalen-1-yl)ethyl]amine (CAS 115600-36-7) is an N-methyl-substituted secondary amine bearing a 1-naphthyl group linked via an ethylene spacer (C13H15N, MW 185.26). Predicted physicochemical parameters include a density of 1.019±0.06 g/cm³, a boiling point of 175–177 °C at 20 Torr , a logP of 2.75–2.81, a topological polar surface area of 12.03 Ų, one hydrogen bond donor and one acceptor, and three rotatable bonds—fully compliant with the Lipinski rule of five.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 115600-36-7
Cat. No. B1340684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[2-(naphthalen-1-yl)ethyl]amine
CAS115600-36-7
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCNCCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14H,9-10H2,1H3
InChIKeyYGXDJFKCOBYLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[2-(naphthalen-1-yl)ethyl]amine (CAS 115600-36-7): Structural and Physicochemical Baseline for Procurement Decisions


Methyl[2-(naphthalen-1-yl)ethyl]amine (CAS 115600-36-7) is an N-methyl-substituted secondary amine bearing a 1-naphthyl group linked via an ethylene spacer (C13H15N, MW 185.26) . Predicted physicochemical parameters include a density of 1.019±0.06 g/cm³, a boiling point of 175–177 °C at 20 Torr , a logP of 2.75–2.81, a topological polar surface area of 12.03 Ų, one hydrogen bond donor and one acceptor, and three rotatable bonds—fully compliant with the Lipinski rule of five [1]. The compound is commercially available at 95% purity as a building block for pharmaceutical and agrochemical intermediate synthesis .

Why Generic Substitution of Methyl[2-(naphthalen-1-yl)ethyl]amine Is Not Advisable Without Comparative Data


Within the C13H15N naphthylalkylamine family, subtle structural variations—specifically the position of naphthyl attachment (1-yl vs. 2-yl), the nature of the N-alkyl substituent (methyl vs. ethyl vs. hydrogen), and the linearity of the ethylene linker—can produce divergent physicochemical properties, receptor-binding profiles, and synthetic reactivity [1]. Class-level structure–activity relationship studies on arylalkylamines at sigma receptors demonstrate that even minor modifications to the N-alkyl group or the aryl attachment position can shift sigma-1 versus sigma-2 subtype selectivity by an order of magnitude or more [2]. Consequently, treating any close analog as a drop-in replacement without experimental verification risks compromising both biological outcomes and synthetic yields.

Methyl[2-(naphthalen-1-yl)ethyl]amine: Quantitative Differentiation Evidence Against Close Structural Analogs


Predicted Lipophilicity Advantage: logP of 2.75–2.81 versus 2.60 for the 2-Naphthyl Positional Isomer (CAS 3332-98-7)

The target compound carries a predicted logP of 2.75–2.81, whereas its direct 2-naphthyl positional isomer, methyl[2-(naphthalen-2-yl)ethyl]amine (CAS 3332-98-7), has a predicted logP of 2.60 . This difference of approximately +0.15 to +0.21 log units indicates that moving the naphthyl attachment from the 2-position to the 1-position increases molecular lipophilicity. Both compounds share identical molecular formula (C13H15N), molecular weight (185.26), topological PSA (12.03 Ų), hydrogen bond donor/acceptor counts, and rotatable bond counts [1], isolating the naphthyl attachment position as the sole variable. The higher logP of the 1-naphthyl isomer may translate into enhanced passive membrane permeability and altered tissue distribution in cellular and in vivo contexts.

Lipophilicity Positional isomerism Membrane permeability

Boiling Point Differentiation: 175–177 °C at 20 Torr versus 291.2 °C at 760 mmHg for the Branched-Chain Isomer N-Methyl-1-(naphthalen-1-yl)ethylamine (CAS 15297-33-3)

The target compound exhibits a boiling point of 175–177 °C at a reduced pressure of 20 Torr . In contrast, the branched-chain constitutional isomer N-methyl-1-(naphthalen-1-yl)ethylamine (CAS 15297-33-3, also known as (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine) has a reported boiling point of 291.2±9.0 °C at 760 mmHg and a density of 1.041 g/mL at 25 °C . Although the pressure conditions differ, the branched isomer contains a chiral center at the α-carbon and presents a significantly higher atmospheric-pressure boiling range, whereas the linear ethylene-linked target compound is predicted to be more volatile under vacuum. This distinction directly impacts the choice of purification method—vacuum distillation versus column chromatography—and the thermal stability requirements during downstream synthetic transformations.

Volatility Distillation Purification

Class-Level Sigma Receptor SAR: Structural Features of N-Methyl-2-(1-naphthyl)ethylamine Scaffold Shared with Nanomolar Sigma-1 Ligands

No direct sigma receptor binding data were located for the target compound itself. However, the 1-naphthyl-N-methyl-ethylamine substructure is embedded within compound CHEMBL19082, (1-Methyl-2-naphthalen-1-yl-ethyl)-(3-phenyl-propyl)-amine, which exhibits a Ki of 9.30 nM at the sigma-1 receptor (guinea pig brain membranes, [³H]pentazocine radioligand) [1]. A parallel 2-naphthyl analog, CHEMBL19541, shows a sigma-1 Ki of 31 nM [2], suggesting that the 1-naphthyl attachment position in this chemotype may confer approximately 3.3-fold higher sigma-1 affinity compared with the 2-naphthyl counterpart in the N-phenylpropyl-substituted series. A 2007 SAR study of arylalkylamine sigma ligands demonstrated that nanomolar sigma-1 affinity with selectivity over sigma-2 is achievable within this scaffold class, and that the naphthyl group serves as a critical hydrophobic pharmacophoric element [3]. The target compound, as a minimalist N-methyl secondary amine, represents the core scaffold from which these high-affinity ligands are elaborated.

Sigma receptor GPCR CNS pharmacology

N-Methyl Secondary Amine versus Primary Amine: Implications for Downstream Derivatization Reactivity

The target compound is an N-methyl secondary amine (R–NH–CH₃), distinguishing it from the primary amine analog 2-(1-naphthyl)ethylamine (CAS 3173-72-6 or 4735-50-6, C12H13N, MW 171.24, density 1.1±0.1 g/cm³, boiling point 313.9±11.0 °C at 760 mmHg) . The presence of the N-methyl group sterically and electronically modulates the nucleophilicity of the amine nitrogen, reducing its reactivity toward acylating and sulfonylating agents relative to the primary amine, and precluding the formation of bis-adducts. This property can be advantageous when mono-selective derivatization is required, for example in the synthesis of N-methyl-N-[2-(naphthalen-1-yl)ethyl]aniline derivatives, which are documented in the patent literature as intermediates for melatonin receptor agonists and 5-HT2C receptor antagonists [1]. The N-methyl group also eliminates the possibility of imine (Schiff base) formation—a reaction pathway available to the primary amine—thereby reducing side-reaction complexity in reductive amination sequences.

Synthetic intermediate N-alkylation Reactivity

Commercial Purity and Specification Profile: 95% versus 98% for the 2-Naphthyl Isomer

From a procurement standpoint, the target compound is commercially listed at 95% purity (Leyan product no. 1836432) , whereas the 2-naphthyl positional isomer (CAS 3332-98-7) is offered at 98% purity by the same vendor (Leyan product no. 1372370) . This 3-percentage-point purity differential, while modest, may be relevant for applications requiring stringent stoichiometric control—such as in quantitative building-block coupling reactions or in the preparation of analytical reference standards. For research applications where the amine is to be used as a crude intermediate and further purified in situ, the 95% specification may be fully adequate; for GMP-like or precision synthesis workflows, additional purification or the higher-purity 2-naphthyl alternative may need to be evaluated.

Purity specification Procurement Quality control

Optimal Research and Industrial Application Scenarios for Methyl[2-(naphthalen-1-yl)ethyl]amine (CAS 115600-36-7)


Scaffold for Sigma-1 Receptor Ligand Elaboration in CNS Drug Discovery

The 1-naphthyl-N-methyl-ethylamine substructure embedded in this compound serves as the core scaffold for N-substituted derivatives that achieve nanomolar sigma-1 receptor affinity (e.g., CHEMBL19082, sigma-1 Ki = 9.30 nM) [1]. The higher lipophilicity conferred by the 1-naphthyl versus the 2-naphthyl attachment (Δ logP ≈ +0.15 to +0.21) may favor CNS penetration. Medicinal chemistry teams designing sigma receptor modulators for pain, depression, or neurodegeneration indications can use this compound as a starting material for reductive amination or N-alkylation to rapidly generate focused libraries with the 1-naphthyl pharmacophore pre-installed.

Mono-Selective Building Block for Tertiary Amine Synthesis

As an N-methyl secondary amine with only one hydrogen bond donor, this compound is inherently limited to mono-N-substitution, avoiding the bis-adduct formation that complicates reactions of the primary amine analog 2-(1-naphthyl)ethylamine. This property makes it the preferred intermediate for synthesizing N-methyl-N-[2-(naphthalen-1-yl)ethyl]aniline derivatives, which are cited in patent literature as intermediates for melatonin receptor agonists and 5-HT2C receptor antagonists [2]. The compound's predicted logD of 0.128 at pH 7.4 [3] further supports its suitability for liquid–liquid extraction workflows.

Positional Isomer Reference Standard for Analytical Method Development

The distinct physicochemical fingerprint of the 1-naphthyl isomer—logP 2.75–2.81, boiling point 175–177 °C at 20 Torr, density 1.019 g/cm³—differentiates it from the 2-naphthyl isomer (logP 2.60, boiling point 313.8 °C at 760 mmHg). These differences enable chromatographic separation (e.g., reversed-phase HPLC or GC) and make the compound valuable as a reference standard for confirming regiochemical identity in reaction monitoring, impurity profiling, or forced-degradation studies involving naphthylalkylamine intermediates.

Lipinski-Compliant Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 185.26, logP of 2.75–2.81, PSA of 12.03 Ų, only one H-bond donor and one acceptor, and full Lipinski rule-of-five compliance [3], this compound falls squarely within fragment-like chemical space. Its three rotatable bonds and the presence of a secondary amine handle make it an attractive fragment hit for FBDD campaigns targeting CNS or GPCR receptors, where the naphthalene moiety can engage hydrophobic sub-pockets and the N-methyl group provides a vector for structure-guided growth.

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